

Technical Guide: Synthesis and Spectroscopic Characterization of 4,4'-Dithiodimorpholine

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Compound of Interest

Compound Name: **4,4'-Dithiodimorpholine**

Cat. No.: **B089823**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and spectroscopic characterization of **4,4'-dithiodimorpholine** (DTDM), a compound with significant applications in industrial chemistry, particularly as a vulcanizing agent, and with potential for further exploration in drug development. This document details a common synthetic protocol and presents its key spectroscopic data.

Introduction

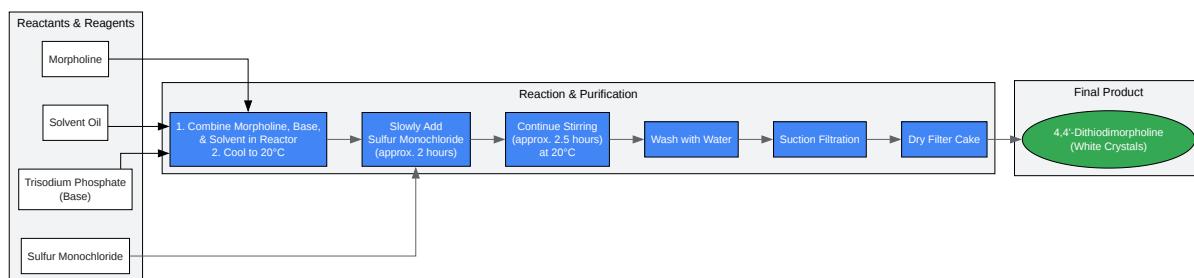
4,4'-Dithiodimorpholine (CAS No. 103-34-4) is an organic compound featuring two morpholine rings linked by a disulfide bond.^{[1][2]} Its molecular structure is central to its function as a sulfur donor, which is critical in processes like the vulcanization of natural and synthetic rubbers to enhance elasticity, durability, and thermal stability.^{[2][3]} DTDM is typically a white to pale yellow crystalline powder with a melting point in the range of 122-125°C.^[2] It is insoluble in water but shows solubility in organic solvents such as benzene and carbon tetrachloride.^[3]

Synthesis of 4,4'-Dithiodimorpholine

A prevalent method for the synthesis of **4,4'-dithiodimorpholine** involves the reaction of morpholine with sulfur monochloride (disulfur dichloride) in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **4,4'-dithiodimorpholine**.



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Caption: Workflow for the synthesis of **4,4'-dithiodimorpholine**.

Experimental Protocol

The following protocol is based on a documented laboratory procedure for the synthesis of **4,4'-dithiodimorpholine**.^[4]

Materials:

- Morpholine (45.37 g)
- Anhydrous Trisodium Phosphate (81.51 g)
- Sulfur Monochloride (31.97 g)
- 120 Solvent Oil (500 g)

- Water (200 g)

Procedure:

- A 1-liter reactor is charged with 45.37 g of morpholine, 81.51 g of anhydrous trisodium phosphate, and 500 g of 120 solvent oil.[4]
- The mixture is stirred and the temperature is controlled at 20°C.[4]
- Sulfur monochloride (31.97 g) is added slowly to the stirred mixture over a period of approximately 2 hours.[4]
- After the addition is complete, the reaction mixture is stirred for an additional 2.5 hours while maintaining the temperature at 20°C.[4]
- Following the reaction period, 200 g of water is added for washing. The mixture is stirred for 15 minutes.[4]
- The solid product is collected by suction filtration.[4]
- The filter cake is dried to yield the final product, **4,4'-dithiodimorpholine**, as white needle-like crystals.[4]

Results:

- Yield: 53.57 g (95.85%)[4]
- Melting Point: 123-127°C (as measured by DSC)[4]
- Purity: 99.61% (as measured by HPLC)[4]

Spectroscopic Characterization

The structural confirmation of **4,4'-dithiodimorpholine** is achieved through various spectroscopic techniques. Due to the symmetry of the molecule, the NMR spectra are relatively simple.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **4,4'-dithiodimorpholine** in deuterated chloroform (CDCl_3) shows two distinct multiplets, corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms of the morpholine rings.

Chemical Shift (ppm)	Multiplicity	Assignment
~3.74	Multiplet	8H, Methylene protons adjacent to Oxygen (O-CH_2)
~2.83	Multiplet	8H, Methylene protons adjacent to Nitrogen (N-CH_2)

Data sourced from ChemicalBook spectral data.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data from the conducted searches is unavailable, it is expected that the proton-decoupled ^{13}C NMR spectrum would show two signals corresponding to the two chemically non-equivalent carbon environments in the morpholine ring (O-CH_2 and N-CH_2).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key absorptions are related to the C-H, C-O, and C-N bonds of the morpholine rings.

Wavenumber (cm^{-1})	Intensity	Assignment
2960 - 2850	Strong	C-H Stretching (CH_2)
1450 - 1465	Medium	C-H Bending (Scissoring)
1280 - 1300	Strong	C-N Stretching
1115	Strong	C-O-C Asymmetric Stretching

Peak positions are estimated from the NIST Chemistry WebBook IR spectrum and general IR correlation tables.[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Assignment / Fragment
236	26.5	[M] ⁺ (Molecular Ion)
150	54.8	[M - C ₄ H ₈ NO] ⁺
118	55.6	[C ₄ H ₈ NOS] ⁺
116	45.3	[C ₄ H ₆ NOS] ⁺
86	100.0	[C ₄ H ₈ NO] ⁺ (Morpholine cation radical) - Base Peak
56	87.0	[C ₃ H ₆ N] ⁺

Data sourced from ChemicalBook spectral data.

The fragmentation pattern is consistent with the structure of **4,4'-dithiodimorpholine**, showing characteristic cleavages of the morpholine ring and the disulfide bond. The base peak at m/z 86 corresponds to the stable morpholine cation radical.

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